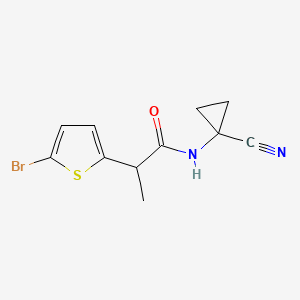
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Synthesis for Antimicrobial Activity : A study by Raval, Naik, & Desai (2012) described the microwave-assisted synthesis of compounds containing the N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(phenylthio)propanamide structure. These compounds showed significant antibacterial and antifungal activities.
Coumarin-Thiazole Derivatives in Antimicrobial Coatings : Research by El‐Wahab et al. (2014) focused on a coumarin-thiazole derivative with antimicrobial activity. This compound was incorporated into polyurethane varnishes, resulting in coatings with excellent antimicrobial effects.
Thiazolyl-Pyrazole-Biscoumarin Synthesis for Antibacterial and Antioxidant Activities : A study by Mahmoodi & Ghodsi (2017) synthesized novel derivatives that showed good biological capacity, including antibacterial and antioxidant activities.
Anticancer Applications
Derivatives as Potential Anticancer Agents : Ambati et al. (2017) in their research synthesized a series of derivatives which were screened against different cancer cell lines. Some compounds showed moderate cytotoxic activity.
Docking Studies for Breast Cancer : A study by Ghani, Elmorsy, & Ibrahim (2022) involved the design and synthesis of chromeno[4,3-b]pyridine derivatives for their anticancer activities, particularly targeting breast cancer cell lines.
Other Applications
Highly Sensitive Probe for Detection in Living Cells : Mani et al. (2018) in their study developed a probe using a derivative of this compound for detecting Cr3+ ions in living cells.
Ultrasound-Promoted Synthesis for Cytotoxic Activity : Gomha & Khalil (2012) demonstrated in their research the use of ultrasound irradiation for rapid synthesis of thiazole derivatives, evaluating their cytotoxic activities against human keratinocytes.
Propiedades
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-19(10-11-27-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)26-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQBRWSQJISNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


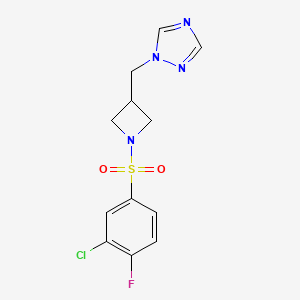
![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
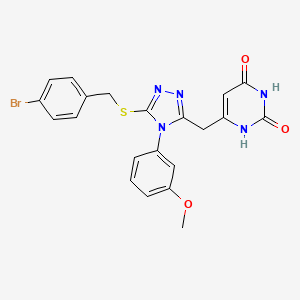
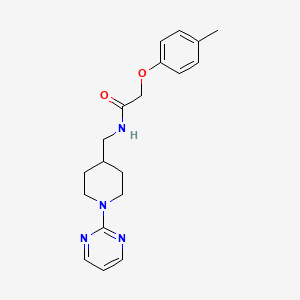
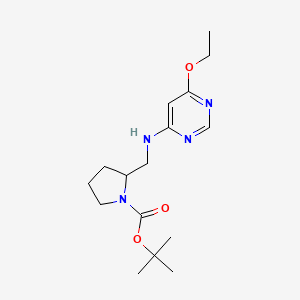
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
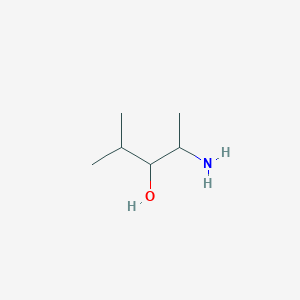
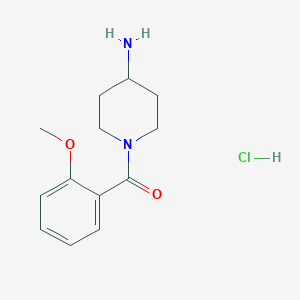
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)
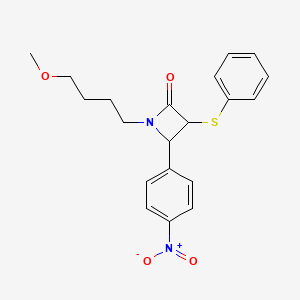
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)
